MCHR1 vs. MCHR2 Binding Affinity (Ki): >200-Fold Selectivity Over MCHR2
[Ala17]-MCH demonstrates high-affinity binding to MCHR1 (Ki = 0.16 nM) and markedly lower affinity for MCHR2 (Ki = 34 nM), yielding a selectivity ratio of approximately 212-fold in favor of MCHR1 . In contrast, the endogenous ligand MCH is characterized as a "potent but nonselective agonist" at both MCHR1 and MCHR2, with no significant receptor preference [1]. This differential selectivity is essential for experiments requiring specific MCHR1 targeting.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (MCHR1) = 0.16 nM; Ki (MCHR2) = 34 nM; Selectivity Ratio (MCHR2/MCHR1) = 212.5 |
| Comparator Or Baseline | Endogenous MCH: Potent, nonselective agonist (no quantified selectivity available) |
| Quantified Difference | ~212-fold selectivity for MCHR1 over MCHR2 vs. nonselective baseline |
| Conditions | Competition binding assays using CHO cells stably expressing human MCHR1 or MCHR2 |
Why This Matters
The high selectivity ratio ensures that observed pharmacological effects in mixed-receptor systems can be reliably attributed to MCHR1 activation, reducing experimental confounding and the need for receptor knockout controls.
- [1] Bednarek MA, Hreniuk DL, Tan C, et al. Short segment of human melanin-concentrating hormone that is sufficient for full activation of human melanin-concentrating hormone receptors 1 and 2. Biochemistry. 2001;40(31):9379-9386. doi:10.1021/bi010867p View Source
